molecular formula C12H18N2O5S3 B2776650 N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-57-3

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2776650
CAS No.: 1797838-57-3
M. Wt: 366.47
InChI Key: WMHDLUKHLFIFRP-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound featuring a piperidine ring substituted with a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the sulfonylation of piperidine derivatives followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong bases and solvents such as toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide: shares similarities with other piperidine and thiophene derivatives.

    Thiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Piperidine derivatives: Widely used in pharmaceuticals for their structural versatility and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHDLUKHLFIFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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